molecular formula C17H17N3OS B2497169 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide CAS No. 863588-45-8

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

Cat. No.: B2497169
CAS No.: 863588-45-8
M. Wt: 311.4
InChI Key: SHLZIRLNWVFVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of thiazolo[4,5-b]pyridine derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian). Among these compounds, certain derivatives exhibited activity higher than the standard drugs used in these tests, demonstrating their potential as anticancer agents (Rao et al., 2019).

Cytotoxicity and Antimicrobial Activities

Thiazolo[4,5-b]pyridin-2(3H)-one derivatives, obtained via cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids, have been screened for their anticancer activity and confirmed moderate inhibitory activity against tested cell lines. These compounds, including 5-Phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one, showed promising cytotoxic effects on HepG2 and Balb/c 3T3 cells (Lozynskyi et al., 2018).

Antimicrobial and Antiviral Applications

Some newly synthesized dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide have been evaluated for their antimicrobial activities, showing the diverse pharmacological significance of thiazolo[5,4-b]pyridin derivatives (Joshi, 2015). Additionally, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a derivative, has been used as a starting material to synthesize compounds with potent cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby et al., 2006).

Synthesis and Biochemical Impacts as Insecticidal Agents

Thiazole derivatives have been synthesized and evaluated for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated significant toxic effects, underlining their potential use in agricultural applications to control pest infestations (Soliman et al., 2020).

Biochemical Analysis

Biochemical Properties

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .

Cellular Effects

The effects of this compound on cells are largely attributed to its interaction with PI3K. By inhibiting this enzyme, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, such as PI3K. It exerts its effects at the molecular level, including enzyme inhibition, which leads to changes in gene expression .

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-3-6-15(21)19-13-9-7-12(8-10-13)16-20-14-5-4-11-18-17(14)22-16/h4-5,7-11H,2-3,6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLZIRLNWVFVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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